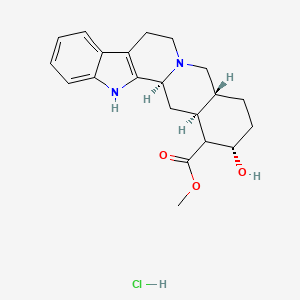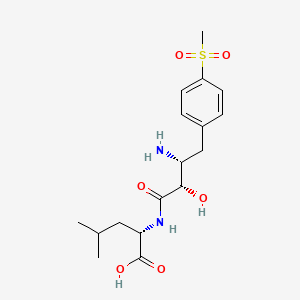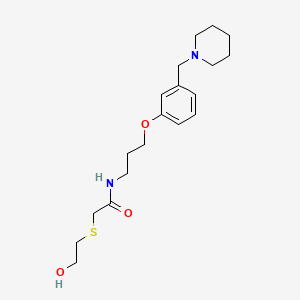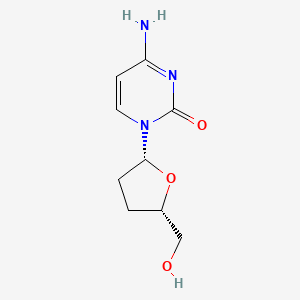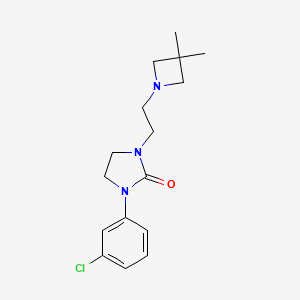
Zetidoline
描述
Zetidoline is a novel antipsychotic compound that is chemically unrelated to any available antipsychotic drugs. It exhibits selective dopamine receptor-blocking properties, making it a potential candidate for treating schizophrenia and other psychotic disorders. This compound has been found to be as effective as haloperidol in clinical trials, with significantly fewer extrapyramidal side effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zetidoline involves multiple steps, starting with the formation of the core imidazolidinone structure. The key steps include:
Formation of Imidazolidinone Core: The reaction between 3-chlorophenyl isocyanate and 2-(3,3-dimethylazetidin-1-yl)ethylamine forms the imidazolidinone core.
Substitution Reactions:
Oxidation Reactions: Oxidation of specific sites on the molecule to introduce hydroxyl groups.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Batch Processing: Utilizing batch reactors to control reaction conditions and ensure high yield and purity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the produced compound.
Types of Reactions:
Oxidation: this compound undergoes oxidation primarily at the aromatic moiety and the imidazolidinone ring, forming hydroxylated metabolites.
Reduction: Reduction reactions can occur at the azetidine ring, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products:
Hydroxylated Metabolites: 4’-hydroxy this compound and 5-hydroxy this compound.
Reduced Derivatives: Reduced forms of the azetidine ring.
科学研究应用
Zetidoline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective dopamine receptor-blocking properties.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Explored as a treatment for schizophrenia and other psychotic disorders due to its efficacy and reduced side effects.
作用机制
Zetidoline exerts its effects by selectively blocking dopamine receptors, particularly the D2 receptors. This action reduces the overactivity of dopamine in the brain, which is associated with psychotic symptoms. The compound’s unique structure allows it to interact with the dopamine receptors without causing significant extrapyramidal side effects, which are common with other antipsychotic drugs .
相似化合物的比较
Haloperidol: A widely used antipsychotic with significant extrapyramidal side effects.
Risperidone: Another antipsychotic with a broader receptor profile, including serotonin receptors.
Sulpiride: A selective dopamine antagonist with fewer side effects compared to haloperidol.
Comparison: Zetidoline stands out due to its selective dopamine receptor-blocking properties and reduced side effects. Unlike haloperidol, which causes significant extrapyramidal symptoms, this compound offers a safer profile. Compared to risperidone, this compound is more selective for dopamine receptors, potentially reducing off-target effects. Sulpiride, while similar in its selective dopamine antagonism, does not match the efficacy and safety profile of this compound .
属性
CAS 编号 |
51940-78-4 |
|---|---|
分子式 |
C16H22ClN3O |
分子量 |
307.82 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-[2-(3,3-dimethylazetidin-1-yl)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C16H22ClN3O/c1-16(2)11-18(12-16)6-7-19-8-9-20(15(19)21)14-5-3-4-13(17)10-14/h3-5,10H,6-9,11-12H2,1-2H3 |
InChI 键 |
AHDBQMJRRXVRDY-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)CCN2CCN(C2=O)C3=CC(=CC=C3)Cl)C |
规范 SMILES |
CC1(CN(C1)CCN2CCN(C2=O)C3=CC(=CC=C3)Cl)C |
外观 |
Solid powder |
| 51940-78-4 | |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-(3-chlorophenyl)-3-(2-(3,3-dimethyl-1-azetidinyl)ethyl)imidazolidin-2-one DL 308-IT DL-308 zetidoline |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
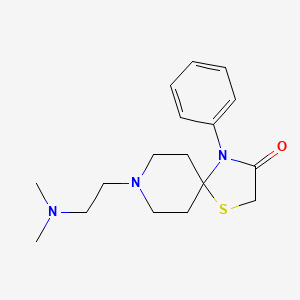
![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)
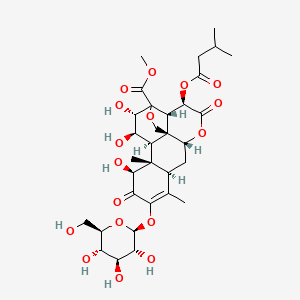

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682348.png)
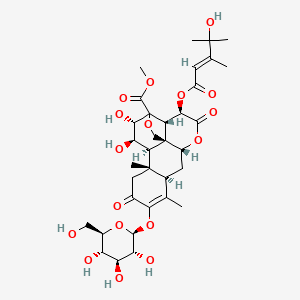
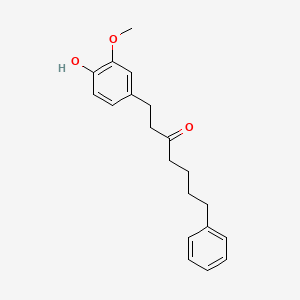
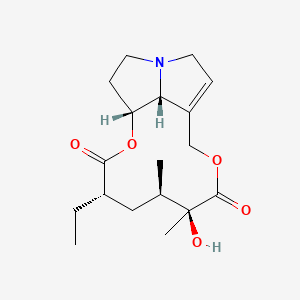
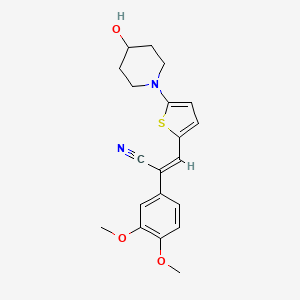
![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)
